molecular formula C15H17NO4 B5772473 ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate

ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate

Cat. No. B5772473
M. Wt: 275.30 g/mol
InChI Key: YVSCRTZCHATUNQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

Ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate works by binding to calcium ions, which are important signaling molecules in many biological processes. This binding causes a change in the fluorescence of the compound, allowing researchers to monitor changes in calcium levels in real-time.
Biochemical and Physiological Effects:
ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate has been found to have a range of biochemical and physiological effects, including the ability to induce apoptosis (cell death) in cancer cells, to inhibit the growth of certain bacteria, and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate is its versatility, as it can be used in a variety of different experimental setups. However, one limitation is that it can be difficult to work with due to its sensitivity to light and air.

Future Directions

There are many potential future directions for research involving ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate, including the development of new fluorescent probes for use in live-cell imaging, the investigation of its potential as an anti-cancer agent, and the exploration of its interactions with other signaling molecules in the body. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate and its potential applications in various fields of science.

Synthesis Methods

The synthesis of ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate involves the reaction of 5-hydroxy-1-benzofuran-3-carboxylic acid with dimethylformamide dimethyl acetal, followed by the addition of ethyl vinyl ether and triethylamine. The resulting compound is then purified through column chromatography.

Scientific Research Applications

Ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring intracellular calcium levels, as a photosensitizer for use in photodynamic therapy, and as a tool for investigating the mechanism of action of certain drugs.

properties

IUPAC Name

ethyl 2-[(E)-2-(dimethylamino)ethenyl]-5-hydroxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-19-15(18)14-11-9-10(17)5-6-12(11)20-13(14)7-8-16(2)3/h5-9,17H,4H2,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSCRTZCHATUNQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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